6-(Pyridin-4-yl)benzo[d]thiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-pyridin-4-yl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c13-12-15-10-2-1-9(7-11(10)16-12)8-3-5-14-6-4-8/h1-7H,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPMTRLFCSHYGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=CC=NC=C3)SC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Pyridin 4 Yl Benzo D Thiazol 2 Amine and Its Analogs
Established Synthetic Pathways to the Benzothiazole-2-amine Core
The benzothiazole-2-amine scaffold is a privileged structure in drug discovery, and several methods for its synthesis have been established. nih.govnih.gov The choice of method often depends on the availability of starting materials and the desired substitution pattern on the benzene (B151609) ring.
One of the most common methods is the Hugerschoff synthesis , which involves the reaction of an appropriately substituted aniline (B41778) with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, in the presence of an oxidizing agent like bromine. The reaction proceeds via an intermediate thiourea (B124793), which then undergoes oxidative cyclization to form the 2-aminobenzothiazole (B30445) ring. For instance, the synthesis of 6-substituted 2-aminobenzothiazole derivatives can be achieved by starting with the corresponding 4-substituted aniline. ucl.ac.beresearchgate.net
Another widely used approach is the direct cyclization of N-arylthioureas . In this method, a substituted phenylthiourea is treated with an oxidizing agent to induce intramolecular cyclization. This pathway is versatile and can accommodate a variety of substituents on the phenyl ring.
These classical methods provide reliable access to the fundamental 2-aminobenzothiazole core, which serves as a crucial building block for more complex molecules like 6-(Pyridin-4-yl)benzo[d]thiazol-2-amine.
Strategies for Introduction and Modification of the Pyridin-4-yl Moiety at the 6-Position
The introduction of an aryl or heteroaryl group, such as the pyridin-4-yl moiety, at the 6-position of the benzothiazole (B30560) ring is most effectively achieved through modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and widely used method for this transformation due to its functional group tolerance and high yields. researchgate.net
The general strategy involves the palladium-catalyzed reaction of a 6-halo-2-aminobenzothiazole (typically 6-bromo-2-aminobenzothiazole) with a suitable pyridine-4-boronic acid or its corresponding pinacol ester. A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is commonly employed in the presence of a base (e.g., potassium carbonate or sodium carbonate) and a suitable solvent system (e.g., toluene/ethanol/water or dioxane). researchgate.net
The key starting material, 6-bromo-2-aminobenzothiazole, can be synthesized from 4-bromoaniline (B143363) using the established methods described in section 2.1. The Suzuki coupling reaction then proceeds to form the critical C-C bond between the benzothiazole C6 position and the C4 position of the pyridine (B92270) ring.
| Reactant A | Reactant B | Catalyst | Base | Solvent | Product | Yield |
| 6-Bromo-2-aminobenzothiazole | Pyridine-4-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | This compound | Moderate to Excellent |
| 6-Bromo-2-aminobenzothiazole | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | This compound | Good |
This table represents a generalized scheme for the Suzuki-Miyaura cross-coupling reaction to synthesize the target compound. Specific conditions and yields may vary based on detailed experimental procedures. researchgate.net
Derivatization and Scaffold Hybridization Approaches for Novel this compound Analogs
Once the this compound core is synthesized, a wide array of novel analogs can be generated through derivatization and scaffold hybridization. The primary site for modification is the 2-amino group, which is highly reactive and allows for the introduction of various functional groups and molecular scaffolds. nih.gov
Derivatization of the 2-Amino Group:
Acylation: The amino group can be readily acylated using acid chlorides or anhydrides to form amide derivatives. semanticscholar.org
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamide analogs.
Urea (B33335) and Thiourea Formation: Treatment with isocyanates or isothiocyanates produces corresponding urea or thiourea derivatives.
Scaffold Hybridization: Molecular hybridization is a rational drug design strategy that combines two or more pharmacophores to create a new hybrid molecule with potentially enhanced or synergistic biological activities. mdpi.com The this compound scaffold can be hybridized with other heterocyclic systems known for their biological relevance.
Pyridine and Pyrimidine (B1678525) Hybrids: The core structure can be fused or linked to other nitrogen-containing heterocycles like pyridine or pyrimidine rings. nih.govacs.orgresearchgate.net For example, multicomponent reactions involving 2-aminobenzothiazole derivatives, an aldehyde (such as a pyridine aldehyde), and a β-ketoester can lead to complex fused systems like pyrimido[2,1-b]benzothiazoles. researchgate.net
Triazole Hybrids: The 2-amino group can serve as a starting point for the construction of fused triazole rings, leading to researchgate.netnih.govuq.edu.autriazolo[3,4-b]benzothiazole derivatives. nih.govacs.org These hybrids often act as bioisosteres or mimics of other important chemical groups in biological systems. nih.gov
These approaches allow for the systematic exploration of the chemical space around the core molecule, enabling the fine-tuning of its properties for various research applications.
Radiosynthesis of Isotopically Labeled this compound Derivatives for Research Probes
Isotopically labeled compounds are indispensable tools for in vivo imaging techniques like Positron Emission Tomography (PET). The introduction of a positron-emitting radionuclide, such as Carbon-11 (B1219553) (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (B77423) (¹⁸F, t½ ≈ 109.8 min), into the structure of this compound allows for its use as a PET radiotracer. frontiersin.orgbohrium.com
Carbon-11 Labeling: A common strategy for ¹¹C-labeling involves the methylation of a suitable precursor containing a nucleophilic group (e.g., a hydroxyl or primary/secondary amine) with a ¹¹C-methylating agent like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). uq.edu.aunih.goviaea.org
To synthesize a ¹¹C-labeled derivative of the target compound, a precursor would first be synthesized. For example, a desmethyl-pyridinyl analog (e.g., 6-(hydroxypyridin-4-yl)benzo[d]thiazol-2-amine) or a precursor with a free amino group on the benzothiazole ring could be prepared. This precursor is then reacted with the ¹¹C-methylating agent in the final step of the synthesis to produce the radiolabeled tracer. nih.gov
Fluorine-18 Labeling: Fluorine-18 is often favored for PET due to its longer half-life, which allows for more complex synthesis and imaging protocols. nih.gov Radiofluorination can be achieved through nucleophilic substitution on a precursor containing a good leaving group (e.g., tosylate, mesylate, or a nitro group activated for aromatic substitution). nih.gov
For example, a precursor such as 6-(2-fluoroethyl-pyridin-4-yl)benzo[d]thiazol-2-amine could be labeled by reacting a tosylate precursor with [¹⁸F]fluoride. Alternatively, if a fluoro-pyridine starting material is desired, late-stage radiofluorination methods using diaryliodonium salts or boronic esters as precursors are increasingly employed. researchgate.net
The radiosynthesis must be rapid, efficient, and high-yielding to account for the short half-life of the isotopes. The final radiolabeled product must be purified (typically via HPLC) and formulated for in vivo use.
| Isotope | Labeling Agent | Precursor Type | Reaction |
| ¹¹C | [¹¹C]CH₃I or [¹¹C]CH₃OTf | Desmethyl or N-H precursor | O- or N-methylation |
| ¹⁸F | K[¹⁸F]F/K₂₂₂ | Alkyl-tosylate/mesylate precursor | Nucleophilic substitution |
| ¹⁸F | K[¹⁸F]F/K₂₂₂ | Nitro-activated aromatic precursor | Nucleophilic aromatic substitution |
This table summarizes common radiosynthesis strategies applicable for labeling benzothiazole derivatives.
Spectroscopic and Spectrometric Characterization in Research
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, Infrared Spectroscopy, Ultraviolet-Visible Spectroscopy)
Spectroscopic methods are fundamental to the structural confirmation of novel chemical entities. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecule's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. For 6-(Pyridin-4-yl)benzo[d]thiazol-2-amine, ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atoms, respectively.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the benzothiazole (B30560) and pyridine (B92270) rings. The aromatic region would feature a complex pattern due to the protons on the trisubstituted benzene (B151609) ring and the disubstituted pyridine ring. The amine (-NH₂) protons would likely appear as a broad singlet which can be confirmed by D₂O exchange experiments. mdpi.com
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing unique signals for each carbon atom in the molecule. The chemical shifts would confirm the presence of the pyridine and benzothiazole ring systems.
While specific spectral data for this compound is not widely published, analysis of closely related compounds provides insight into the expected chemical shifts. For instance, the characterization of 2-(Pyridin-4-yl)benzothiazole included ¹H and ¹³C NMR analysis. scielo.br Similarly, various 4-(6-substituted-benzo[d]thiazol-2-yl)aniline derivatives have been characterized using these techniques, providing reference points for the signals of the benzothiazole core. nih.gov
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. These include N-H stretching vibrations for the primary amine group, C=N stretching of the thiazole (B1198619) ring, and various C=C and C-H bands for the aromatic systems. scielo.brnih.gov Data from related benzothiazole structures confirms these assignments. scielo.brrsc.org
Table 1: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (N-H) | Stretch | 3450 - 3250 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Imine (C=N) | Stretch | 1690 - 1640 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds with conjugated systems. The extensive conjugation in this compound, spanning both the benzothiazole and pyridine rings, would result in characteristic absorption maxima (λ_max) in the UV-Vis spectrum. Studies on related compounds like 2-(Pyridin-4-yl)benzothiazole have utilized UV-Vis spectroscopy to investigate their electronic properties. scielo.br
Mass Spectrometry Applications for Compound Identification and Purity Assessment (e.g., Liquid Chromatography-Mass Spectrometry, Fast Atom Bombardment Mass Spectrometry)
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can aid in its structural elucidation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is routinely used to confirm the molecular weight of synthesized benzothiazole derivatives and to monitor the progress of chemical reactions. biointerfaceresearch.comnih.gov For this compound (C₁₂H₉N₃S), the expected monoisotopic mass is approximately 227.05 Da. High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, can confirm the elemental composition with high accuracy. rsc.orgsemanticscholar.org
Table 2: Molecular Weight Data for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₉N₃S | N/A |
| Molecular Weight | 227.29 g/mol | bldpharm.comnih.gov |
Fast Atom Bombardment Mass Spectrometry (FAB-MS)
FAB-MS is a "soft" ionization technique used for obtaining the molecular weight of thermally unstable or non-volatile compounds. While modern techniques like ESI have become more prevalent, FAB-MS has been successfully used in the characterization of other complex heterocyclic systems, such as thiazolidinone derivatives of 6-nitroindazole, demonstrating its utility for identifying the molecular ion peak of such compounds. researchgate.net
Chromatographic Methods for Purification and Analytical Purity Determination (e.g., High-Performance Liquid Chromatography, Thin-Layer Chromatography)
Chromatographic techniques are vital for both the purification of synthesized compounds and the determination of their analytical purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and other organic molecules. nih.gov A reversed-phase HPLC method, likely using a C18 column with a gradient elution of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing the purity of this compound. The retention time and peak purity, as determined by a detector such as a diode-array detector (DAD) or a mass spectrometer, would provide a quantitative measure of the compound's purity.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method used extensively for monitoring the progress of organic reactions and for the initial screening of purification conditions. nih.govresearchgate.net For the synthesis of this compound, TLC on silica (B1680970) gel plates would be used to track the consumption of starting materials and the formation of the product. The spots can be visualized under UV light due to the compound's fluorescent nature, or by using chemical staining agents. The retention factor (Rf) value is dependent on the solvent system (mobile phase) used.
Investigation of Biological Activities and Target Interactions in Vitro and Pre Clinical in Vivo
Antimicrobial Research Applications of 6-(Pyridin-4-yl)benzo[d]thiazol-2-amine Derivatives
The rise of antimicrobial resistance has spurred the search for novel therapeutic agents. nih.govmdpi.com Benzothiazole (B30560) derivatives have emerged as a promising class of compounds, demonstrating significant activity against a range of pathogenic bacteria and fungi. nih.govniscair.res.in
Derivatives of the benzothiazole scaffold have shown varied and potent antibacterial effects against both Gram-positive and Gram-negative bacteria.
Escherichia coli : A specific derivative, N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, was identified as a potent inhibitor of the uropathogenic E. coli (UPEC) K1 capsule formation, with an IC₅₀ value of 1.04 ± 0.13 μM. nih.govnih.gov This activity is crucial as the bacterial capsule is a key virulence factor, protecting the pathogen and aiding in the formation of intracellular bacterial communities during urinary tract infections (UTIs). nih.govnih.gov Other pyridine (B92270) derivatives have also demonstrated activity against E. coli, with some showing Minimum Inhibitory Concentration (MIC) values as low as 0.0048 mg/mL. nih.gov
Staphylococcus aureus : Various benzothiazole derivatives have been found to be active against S. aureus. niscair.res.in For instance, certain 2-mercaptobenzothiazole (B37678) derivatives showed high activity against S. aureus ATCC 29213, with MIC values of 3.12 and 12.5 μg/mL, and were also effective against resistant strains overexpressing the NorA efflux pump. nih.gov Other N-(thiazol-2-yl)benzenesulfonamide derivatives displayed potent activity, with an isopropyl substituted version showing a low MIC of 3.9 μg/mL against S. aureus. rsc.org
Bacillus subtilis : Synthesized 4-methyl-2-aryl-5-(2-aryl/benzyl thiazol-4-yl) oxazole (B20620) compounds were tested for antibacterial activity against B. subtilis (NCIM 2162), using Ampicillin (B1664943) as a control. najah.edu Some pyridine derivatives showed notable activity against Bacillus mycoides with MIC values of 0.0048 mg/mL. nih.gov
Klebsiella pneumoniae : This nosocomial pathogen has been a target for chlorhexidine-based biocides, with studies showing bactericidal effects. mdpi.com Certain benzoxazole/carboximidamide hybrids have also shown significant zones of inhibition against K. pneumoniae. najah.edu
Pseudomonas sp. : Pseudomonas aeruginosa was found to be among the more resistant bacteria to certain biocides, though it was still susceptible. mdpi.com However, specific thiazolidinone derivatives of benzothiazole have shown excellent activity against P. aeruginosa, with one compound demonstrating an MIC of 0.06 mg/mL and a Minimum Bactericidal Concentration (MBC) of 0.12 mg/mL, a potency better than ampicillin in the study. nih.gov
Table 1: Antibacterial Activity of Selected Benzothiazole and Pyridine Derivatives
| Compound Class | Pathogen | Activity Measurement | Result | Reference(s) |
|---|---|---|---|---|
| N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide | Escherichia coli (UPEC K1) | IC₅₀ | 1.04 ± 0.13 μM | nih.govnih.gov |
| 2-Mercaptobenzothiazole derivative | Staphylococcus aureus | MIC | 3.12 µg/mL | nih.gov |
| N-(thiazol-2-yl)benzenesulfonamide derivative | Staphylococcus aureus | MIC | 3.9 µg/mL | rsc.org |
| Pyridine derivative (Compound 12a) | Bacillus mycoides | MIC | 0.0048 mg/mL | nih.gov |
| Benzothiazole-thiazolidinone derivative | Pseudomonas aeruginosa (resistant) | MIC | 0.06 mg/mL | nih.gov |
Infections caused by fungi, particularly opportunistic pathogens like Candida species, have become a major health concern, driving the need for new antifungal agents. nih.govnih.gov
Candida albicans : This opportunistic yeast is a common cause of candidiasis. nih.gov Studies have identified pyridinone and triazine heterocycles with rapid fungicidal activity against C. albicans, including fluconazole-resistant strains. nih.gov These compounds were found to inhibit biofilm formation. nih.gov Other research on tetrahydroimidazo[1,2-a]pyridine derivatives revealed strong inhibitory activity against a panel of Candida species, with one compound showing an MIC of 0.016 mg/mL. nih.gov Certain imidazo[2,1-b] acs.orgresearchgate.netthiazine derivatives also proved to have antifungal activity against C. albicans. biointerfaceresearch.com
Aspergillus niger : A derivative, 3-[(3,5-dichloropyridin-2-yl)oxy]-3,4-dihydro-2H-benzo nih.govekb.egimidazo[2,1-b] acs.orgresearchgate.netthiazine, demonstrated the best antifungal activity against Aspergillus niger in its tested series, with an MIC of 15.62 µg/mL. biointerfaceresearch.com
Fusarium oxysporum : While direct studies on this compound derivatives against Fusarium oxysporum are not detailed in the provided context, the broad antifungal potential of related heterocyclic structures suggests a possible area for future investigation.
Table 2: Antifungal Activity of Selected Pyridine and Benzothiazole Derivatives
| Compound Class | Pathogen | Activity Measurement | Result | Reference(s) |
|---|---|---|---|---|
| Tetrahydroimidazo[1,2-a]pyridine derivative | Candida species | MIC | 0.016 mg/mL | nih.gov |
| Pyridinone (PYR) / Triazine (TRI) derivatives | Candida albicans | - | Significant reduction in colonies | nih.gov |
| Benzoimidazo[2,1-b] acs.orgresearchgate.netthiazine derivative | Aspergillus niger | MIC | 15.62 µg/mL | biointerfaceresearch.com |
Understanding how these compounds exert their antimicrobial effects is crucial for their development as therapeutic agents.
Bacterial Capsule Biogenesis Inhibition : The probe compound N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide specifically inhibits the formation of the K1 polysaccharide capsule in uropathogenic E. coli. nih.govnih.gov The capsule is a critical virulence factor that protects bacteria from phagocytosis and complement-mediated killing. nih.govnih.gov By inhibiting its formation, the compound renders the bacteria more vulnerable to the host's immune system.
DNA Gyrase Modulation : DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that maintains DNA supercoiling and is a validated target for antibiotics like fluoroquinolones. nih.gov Some benzothiazole derivatives have been identified as inhibitors of DNA gyrase B (GyrB). nih.govnih.gov The ability of some of these compounds to simultaneously inhibit both GyrB and another target, ParE, results in a very low frequency of resistance development. nih.gov
Anticancer Research Applications of this compound Derivatives
The structural versatility of the benzothiazole and pyridine scaffolds has also been exploited in the search for new anticancer agents. nih.gov These derivatives have shown significant cytotoxicity against various cancer cell lines through diverse mechanisms of action.
Derivatives have been evaluated against a panel of human cancer cell lines, demonstrating potent antiproliferative activity.
Human Hepatocellular Carcinoma (HepG-2) : Several novel benzothiazole derivatives have been tested against HepG-2 cells. mdpi.com A synthesized benzimidazole (B57391) derivative showed high cytotoxic activity against HepG-2 cells with an IC₅₀ of 15.58 µg/mL, which was more potent than the reference drug cisplatin (B142131) in the same study. jksus.org Pyrimidine-benzimidazole compounds have also shown excellent activity against various cancer cell lines, including liver cancer cells. jksus.org
Human Breast Adenocarcinoma (MCF-7) : Fluorinated 2-aryl benzothiazole derivatives exhibited potent activity against the MCF-7 cell line, with GI₅₀ values as low as 0.4 µM. nih.gov Pyrimidine (B1678525) derivatives have also shown cytotoxicity against MCF-7 cells. ekb.eg Additionally, a series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives were synthesized, with the most promising compound showing an IC₅₀ value of 3.12 μM against MCF-7 cells. nih.gov
Colorectal Carcinoma (HCT-116) : Substituted pyrido[2,3-d]pyrimidines were tested against HCT-116 cells, with some compounds showing greater efficacy than the standard drug doxorubicin. ekb.eg Isoxazole pyrimidine based benzothiazoles also demonstrated good anticancer potential, with one derivative showing an IC₅₀ value of 5.04 µM against Colo205, a similar colon cancer cell line. nih.gov
Human Prostate Cancer (PC-3) : Pyrido[2,3-d]pyrimidine derivatives have been evaluated for cytotoxic activity against PC-3 cells. ekb.eg In one study, a hexane (B92381) extract containing related compounds showed potent cytotoxic activity against the PC-3 cell line with an IC₅₀ of 47.1 ± 1.75 µg/mL. researchgate.net
Human Epidermoid Carcinoma (A431) : Benzothiazole-2-thiol derivatives containing benzamide (B126) moieties showed good anti-tumor potential in vitro, with IC₅₀ values ranging from 1.1 µM to 8.8 µM against a panel of cell lines including A431. nih.gov
Human Non-Small Cell Lung Cancer (A549, H1299) : A novel benzimidazole derivative exhibited significant cytotoxic effects against the A549 lung carcinoma cell line with an IC₅₀ of 15.80 μg/mL. jksus.org Other pyrazole (B372694) derivatives have also been shown to be effective in inhibiting A549 cell growth. mdpi.com Isoxazole pyrimidine based benzothiazoles were also tested against A549 cells. nih.gov
Table 3: In Vitro Cytotoxicity of Selected Derivatives in Human Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | Activity Measurement | Result | Reference(s) |
|---|---|---|---|---|---|
| Benzimidazole derivative (se-182) | HepG-2 | Liver Carcinoma | IC₅₀ | 15.58 µg/mL | jksus.org |
| Fluorinated 2-aryl benzothiazole | MCF-7 | Breast Adenocarcinoma | GI₅₀ | 0.4 µM | nih.gov |
| N-(pyridin-3-yl)pyrimidin-4-amine derivative (7l) | MCF-7 | Breast Adenocarcinoma | IC₅₀ | 3.12 µM | nih.gov |
| Isoxazole pyrimidine benzothiazole | Colo205 | Colon Carcinoma | IC₅₀ | 5.04 µM | nih.gov |
| Benzimidazole derivative (se-182) | A549 | Non-Small Cell Lung | IC₅₀ | 15.80 µg/mL | jksus.org |
| Benzothiazole-2-thiol derivative | A431 | Epidermoid Carcinoma | IC₅₀ | 1.1 - 8.8 µM | nih.gov |
The anticancer effects of these compounds are mediated through their interaction with key molecular targets involved in cancer cell proliferation and survival.
Human Epidermal Growth Factor Receptor (HER) Enzyme : Molecular docking studies have been conducted to evaluate the binding affinity of benzo[d]thiazol-2-amine derivatives with the HER enzyme. nih.gov Certain derivatives exhibited high binding affinities, with docking scores up to -10.4 kcal/mol, suggesting they could be promising candidates for cancer therapy by targeting this key receptor. nih.gov
Deoxyribonucleic Acid (DNA) Binding and Intercalation : In addition to enzyme inhibition, some benzo[d]thiazol-2-amine derivatives have been studied for their ability to interact with DNA. nih.gov Docking simulations aimed to elucidate drug-DNA interactions, analyzing potential binding modes within the DNA groove. nih.gov The interaction of certain tetrazole-containing triazine derivatives with DNA has also been confirmed through biophysical methods, indicating groove binding as a possible mechanism of action. researchgate.net
Cyclin-Dependent Kinases (CDK) Inhibition : CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. acs.orgrsc.org Several classes of derivatives based on the pyridine and thiazole (B1198619) scaffolds have been developed as potent CDK inhibitors.
CDK4/6 Inhibition : A series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were discovered to be highly potent and selective inhibitors of CDK4 and CDK6. acs.orgresearchgate.net These kinases are validated targets in cancer, and their inhibition can restore cell cycle control. nih.gov One optimized compound from this series showed remarkable selectivity and oral bioavailability, leading to significant tumor growth inhibition in a mouse xenograft model. acs.org
CDK2 Inhibition : Dysregulation of CDK2 is also implicated in several cancers. rsc.org Novel N-(pyridin-3-yl)pyrimidin-4-amine analogues have been designed and identified as potent CDK2 inhibitors. nih.gov Computational studies have revealed that these analogues establish strong inhibitory interactions within the CDK2 active site, leading to potent antiproliferative efficacy against a diverse range of cancer cells. nih.govrsc.org
Pre-clinical Efficacy Studies in Relevant In Vivo Models of Cancer
While extensive in vivo cancer studies specifically for this compound are not widely detailed in the public literature, significant research has been conducted on the broader 2-aminobenzothiazole (B30445) scaffold, demonstrating its potential as a source of anticancer agents. nih.gov Derivatives of this core structure have shown efficacy in various preclinical models.
One study highlighted a 2-aminobenzothiazole derivative, compound 23 , which functions as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) with an IC₅₀ of 97 nM. nih.gov In a transgenic zebrafish model, this compound effectively inhibited the formation of intersegmental vessels in a dose-dependent manner, indicating potent anti-angiogenic properties. nih.gov
Another derivative, compound 41 , was found to significantly suppress tumor cell proliferation and reduce tumor burden in vivo. nih.gov Furthermore, research into 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, which share structural similarities, identified an orally bioavailable molecule (compound 83 ) that acts as a highly potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). nih.gov Repeated oral administration of this compound led to significant inhibition of tumor growth in a mouse xenograft model of MV4-11 acute myeloid leukemia, without causing weight loss or other signs of toxicity. nih.gov
Other research has focused on synthesizing novel 2-aminobenzothiazole derivatives and evaluating their antiproliferative activities against various cancer cell lines, such as lung (A549), breast (MCF-7), and colon (HCT-116) cancer. nih.govacs.org For instance, certain pyridine-containing piperazine (B1678402) benzothiazole derivatives have shown notable cytotoxic activity against colorectal, breast, and hepatocellular cancer cell lines. nih.gov These studies underscore the therapeutic potential of the 2-aminobenzothiazole framework in developing new anticancer agents targeting kinases and other pathways crucial for tumor growth. nih.govnih.govmdpi.com
Anti-inflammatory Research Applications of this compound Derivatives
Derivatives of the this compound scaffold have been a focal point of anti-inflammatory research, with various studies demonstrating their potential to modulate key inflammatory pathways. The benzothiazole ring itself is recognized for its anti-inflammatory properties. nih.gov
A series of N-[3-(substituted-4H-1,2,4-triazol-4-yl)]-benzo[d]thiazol-2-amines were synthesized and evaluated for their anti-inflammatory and p38α MAP kinase inhibitory activities. benthamdirect.com One compound from this series, 4f , demonstrated a potent in vivo anti-inflammatory efficacy of 85.31% in a carrageenan-induced paw edema model, which was superior to the standard drug diclofenac (B195802) sodium (83.68%). benthamdirect.com This compound also exhibited a low risk of ulcerogenicity. benthamdirect.com
In another study, a 6-nitrobenzo[d]thiazol-2-amine derivative, known as N3 , was investigated for its anti-inflammatory and neuroprotective effects in a zebrafish model of epilepsy. acs.org The findings suggested that N3 derivatives hold significant therapeutic potential by mitigating inflammation and neurodegeneration. acs.org
The anti-inflammatory potential of the broader benzothiazole class is well-documented. Research has explored thiazole and oxazole substituted benzothiazole derivatives, with one compound (3c ) showing potent activity. researchgate.net Additionally, a clinical candidate for treating inflammatory diseases, compound 3 , which features a benzo[d]thiazol-5-ylamino moiety, was developed as a first-in-class inhibitor of Receptor-Interacting Protein 2 (RIP2) kinase. nih.gov This compound effectively blocks proinflammatory cytokine responses in vivo. nih.gov The table below summarizes the in vitro anti-inflammatory activity of a series of thiazole-based hydrazide derivatives, which include the benzothiazole scaffold.
| Compound | IC₅₀ (μg/mL) |
| 5g | 46.29 |
| 5l | 100.60 |
| Diclofenac Sodium (Standard) | Not specified in this range |
| Data derived from in vitro evaluation by denaturation of bovine serum albumin method. acs.org |
Investigations into Other Specific Biological Targets and Disease Models
Beyond cancer and inflammation, derivatives of this compound have been investigated for their activity against a range of other specific biological targets.
Transmembrane AMPA Receptor Regulatory Proteins (TARP γ-8): The benzothiazole scaffold is present in molecules designed to modulate TARP γ-8, an auxiliary protein for AMPA receptors that is selectively expressed in the forebrain. nih.gov A compound named LY3130481 , which contains a benzothiazole core, was identified as a selective antagonist for AMPA receptors that include the TARP γ-8 subunit. nih.govnih.gov This selectivity allows for the targeted suppression of excitatory synaptic transmission in pain and epilepsy pathways while avoiding the motor side effects associated with non-selective AMPA antagonists. nih.govnih.gov In preclinical models, LY3130481 reduced nocifensive behaviors and demonstrated antiepileptic effects without inducing motor impairment. nih.govnih.gov
DprE1: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a crucial enzyme for the cell wall biosynthesis of Mycobacterium tuberculosis. While many DprE1 inhibitors are covalent modifiers containing a nitro group, research has also explored other scaffolds. nih.gov Notably, derivatives such as 2-(6-Nitrobenzo[d]thiazol-2-ylthio)-N-benzyl-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide have been evaluated as selective DprE1 inhibitors. nih.gov
Lymphocyte-specific Protein Tyrosine Kinase (Lck): The benzothiazole structure is a recognized template for potent kinase inhibitors, including those targeting Lck, a key enzyme in T-cell activation. benthamdirect.comacs.org A novel series of 2-amino-6-carboxamidobenzothiazoles was discovered to possess potent Lck inhibitory properties. nih.gov Further structure-activity relationship (SAR) studies on 2-aminothiazoles and benzothiazoles have led to the identification of highly potent Lck inhibitors, demonstrating the value of this scaffold in designing immunomodulatory agents. acs.org
p38α Mitogen-Activated Protein Kinase: Inhibition of p38α MAP kinase is a therapeutic strategy for chronic inflammatory diseases due to its role in regulating pro-inflammatory cytokine production. benthamdirect.com A series of 1,2,4-triazole-based benzothiazole-2-amines were synthesized and tested for their inhibitory activity against this kinase. benthamdirect.com The most active compound, 4f , showed superior p38α MAP kinase inhibition compared to the standard inhibitor SB203580, as detailed in the table below. benthamdirect.com
| Compound | p38α MAP Kinase Inhibition IC₅₀ (μM) |
| 4f | 0.036 ± 0.12 |
| SB203580 (Standard) | 0.043 ± 0.27 |
| Data from in vitro p38α MAPK inhibition assay. benthamdirect.com |
Human Transient Receptor Potential Vanilloid 1 (hTRPV-1): While extensive research links various heterocyclic compounds to TRPV1 modulation, specific studies detailing the direct interaction of this compound or its close derivatives with hTRPV-1 were not prominent in the reviewed literature.
Structure Activity Relationship Sar Studies of 6 Pyridin 4 Yl Benzo D Thiazol 2 Amine Analogs
Identification of Key Pharmacophoric Features for Optimal Biological Activity
The fundamental pharmacophore of 6-(pyridin-4-yl)benzo[d]thiazol-2-amine analogs consists of a central benzothiazole (B30560) scaffold linked to a pyridine (B92270) ring. The 2-amino group on the benzothiazole ring is a crucial feature, often involved in key hydrogen bonding interactions with target proteins. researchgate.net A generalized pharmacophore model for related benzothiazole derivatives suggests the presence of a hydrogen bonding site, a hydrophobic domain, and an electron donor moiety as essential for activity. researchgate.net
For analogs targeting kinases, the pyridine nitrogen is often a key interaction point. The incorporation of a geometrically fitting, positively ionizable group on the pyridine ring can lead to favorable interactions with acidic residues, such as aspartate (Asp) or glutamate (B1630785) (Glu), in the ATP binding site of kinases. acs.org The thiazole (B1198619) moiety itself can also play a role in binding, with the C2-amino site interacting with conserved aspartate residues in the DFG motif of some kinases. acs.org
Analysis of Positional and Substituent Effects on Efficacy and Selectivity of Benzothiazole and Pyridine Moieties
The biological activity of this class of compounds is highly sensitive to the nature and position of substituents on both the benzothiazole and pyridine rings.
Benzothiazole Moiety: Substitutions on the benzothiazole ring can significantly modulate activity. For instance, in related benzothiazoyl derivatives, the introduction of electron-withdrawing groups like nitro (NO2) or electron-donating groups such as methoxy (B1213986) (OCH3) at the 6-position has been shown to produce variable effects on anticonvulsant activity. researchgate.net In a series of pesticidal analogs, substitutions at the 6-position of the benzothiazole with groups like chlorine (Cl) were explored, indicating the importance of this position for activity modulation. nih.gov
Pyridine Moiety: The substitution pattern on the pyridine ring is equally critical for determining both potency and selectivity. In studies of related 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine analogs, the addition of an ionizable piperazine (B1678402) group to the pyridine ring resulted in excellent potency and high selectivity for CDK4/6 kinases. acs.org Further modifications, such as introducing chloro or trifluoromethyl groups to the pyridine ring, have been shown to influence the antifungal activity of related heterocyclic systems. biointerfaceresearch.com
The following table summarizes the effects of various substituents on the biological activity of analogous compounds.
| Scaffold | Substituent & Position | Effect on Biological Activity | Reference Compound Class |
| Benzothiazole | 6-NO2 | Significant anticonvulsant activity | N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-benzamides |
| Benzothiazole | 6-OCH3 | Variable anticonvulsant activity | N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-benzamides |
| Benzothiazole | 6-Cl | Modulated pesticidal activity | 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol |
| Pyridine | 5-Chloro | Antifungal activity | 6-(Pyridinyloxy)Imidazo[2,1-b] acs.orgnih.govThiazine Derivatives |
| Pyridine | 3,5-Dichloro | Enhanced antifungal activity | 6-(Pyridinyloxy)Imidazo[2,1-b] acs.orgnih.govThiazine Derivatives |
| Pyridine | Piperazine group | Excellent CDK4/6 inhibitory potency and selectivity | 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives |
Impact of Conformational Flexibility and Rigidity on Ligand-Target Biological Interactions
The three-dimensional conformation of this compound analogs is a critical determinant of their biological activity. The degree of rotational freedom between the benzothiazole and pyridine rings, as well as the flexibility of any substituents, dictates how well the ligand can adapt its shape to fit into the binding site of a biological target. mdpi.com
An accurate understanding of the conformational behavior of such molecules is a prerequisite for comprehending their interactions within a receptor environment. mdpi.com Studies on related kinase inhibitors have shown that an optimal balance of flexibility and rigidity is often required for potent activity. For example, in a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, replacing a relatively flexible cyclopentyl group with a more rigid phenyl group resulted in a moderate decrease in both enzymatic and cellular activity. acs.org Conversely, introducing a smaller and even more flexible isopropyl group also led to a slight reduction in inhibitory activity. acs.org This suggests that the parent cyclopentyl group provided a near-optimal conformation for binding.
The interplay between the benzothiazole and pyridine rings, and the torsional angles that define their relative orientation, are key factors. The planarity or non-planarity of the system can influence π-π stacking interactions and the ability of the molecule to access specific binding pockets. Therefore, strategies that either restrict or control the conformation, for instance by introducing cyclic structures or bulky groups, can be used to enhance potency and selectivity.
Computational Chemistry and Cheminformatics Approaches in 6 Pyridin 4 Yl Benzo D Thiazol 2 Amine Research
Molecular Docking Simulations for Prediction of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand, such as 6-(Pyridin-4-yl)benzo[d]thiazol-2-amine, with its protein or nucleic acid target.
HER Enzyme and DNA: Research into benzo[d]thiazol-2-amine derivatives has utilized molecular docking to explore their potential as anticancer agents targeting the Human Epidermal growth factor Receptor (HER) enzyme and DNA. nih.gov Docking studies, performed with tools like AutoDock Vina, have evaluated the binding affinities and interaction patterns, including hydrogen bonding and hydrophobic interactions. nih.gov For instance, certain derivatives have shown strong binding affinities within the HER enzyme's active site and have also been analyzed for their potential to interact with the grooves of DNA. nih.gov
CDK Proteins: The benzothiazole-pyridine scaffold is a key feature in the design of inhibitors for Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and validated targets in cancer therapy. acs.orgnih.gov Docking studies on related 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been performed to understand their inhibitory action against CDK2, CDK4, and CDK6. nih.govnih.gov These simulations reveal key interactions, such as the thiazole (B1198619) C2-amino moiety interacting with conserved aspartate residues in the DFG motif of the kinases, which is crucial for inhibitory activity. acs.org
DprE1: Decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1) is a vital enzyme for the cell wall biosynthesis of Mycobacterium tuberculosis, making it a prime target for new anti-tuberculosis drugs. nih.gov Benzothiazole-containing compounds, such as BTZ-043, are known inhibitors of DprE1. nih.gov Molecular docking is a key tool used to screen and identify potential DprE1 inhibitors by predicting their ability to bind effectively to the enzyme's active site. nih.gov
DNA Gyrase: As an essential bacterial enzyme that manages DNA topology, DNA gyrase is a well-established target for antibiotics. ekb.eg Molecular docking studies have been conducted on novel 2-arylbenzothiazole derivatives to assess their potential as DNA gyrase inhibitors. nih.gov These in silico analyses show that the benzothiazole (B30560) scaffold can fit into the ATP-binding pocket of the Gyrase B subunit, interacting with key amino acid residues like Asp73 and Gly77, thereby inhibiting the enzyme's function. nih.gov
Table 1: Example of Molecular Docking Targets for Benzothiazole Derivatives
| Target | Organism/Disease | PDB ID (Example) | Key Interacting Residues (Example) | Docking Software (Example) | Reference |
|---|---|---|---|---|---|
| HER Enzyme | Cancer | - | - | AutoDock Vina | nih.gov |
| DNA | Cancer | - | - | AutoDock Vina | nih.gov |
| CDK4/6 | Cancer | - | Asp145, Phe80 | - | acs.org |
| DprE1 | Tuberculosis | 4KW5 | - | - | nih.gov |
| DNA Gyrase B | E. coli | 2XCT, 5MMN | Asp73, Gly77 | Autodock Vina | ekb.egnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By developing 3D-QSAR models, researchers can understand which structural features are critical for the activity of benzothiazole derivatives. nih.gov
Studies on related compounds have successfully used QSAR to guide the optimization of inhibitors for various targets. For example, 3D-QSAR models have been developed for 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives to analyze the structure-activity relationships for CDK2, CDK4, and CDK6 inhibitors. nih.gov Similarly, QSAR studies on 2-arylbenzothiazoles have indicated that the hydrophilic-lipophilic balance is a key determinant of their antimicrobial activity. nih.gov These models use statistical methods like comparative molecular similarity indices analysis (COMSIA) to create contour maps that visualize where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties can be modified to enhance potency. nih.gov
Molecular Dynamics (MD) Simulations for Binding Mode Elucidation and Stability Analysis
Molecular Dynamics (MD) simulations provide detailed information about the behavior of a ligand-receptor complex over time at an atomic level. This technique is used to validate docking poses, assess the stability of the complex, and understand the dynamic nature of the interactions.
For derivatives similar to this compound, MD simulations have been crucial. Studies on CDK inhibitors have used MD simulations to confirm the stability of the docked conformation and analyze the binding free energies. nih.gov In research on 6-hydroxybenzothiazole-2-carboxamide derivatives as MAO-B inhibitors, MD simulations showed that the most promising compound remained stable within the receptor's binding site, with RMSD values fluctuating within a narrow range, indicating conformational stability. nih.gov Energy decomposition analysis from MD trajectories can further reveal the contribution of specific amino acid residues to the binding energy, highlighting the importance of van der Waals and electrostatic interactions in stabilizing the complex. nih.gov
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction tools are widely used in the early stages of drug discovery to filter out compounds with poor pharmacokinetic profiles.
For N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, a compound structurally very similar to the subject of this article, in silico and in vitro assessments were performed to evaluate properties like aqueous solubility, membrane permeability (using parallel artificial membrane permeability assays), and stability in plasma and with liver microsomes. nih.gov Other studies on novel pyridine-thiazole hybrids have also employed software like SwissADME and pkCSM to predict a wide range of pharmacokinetic properties. researchgate.net These predictions help to ensure that a compound has favorable drug-like characteristics, such as good oral bioavailability and an acceptable metabolic profile. nih.gov
Table 2: Predicted ADME Properties for a Related Benzothiazole Derivative
| Property | Predicted Value/Classification | Method/Software | Reference |
|---|---|---|---|
| Aqueous Solubility | Assessed | Experimental/In Silico | nih.gov |
| Membrane Permeability | Assessed | PAMPA | nih.gov |
| Hepatocyte Microsome Stability | Assessed | In Vitro | nih.gov |
| Plasma Stability | Assessed | In Vitro | nih.gov |
| Drug-Likeness | Favorable | Computed | nih.gov |
Computational Toxicology Prediction
Assessing the potential toxicity of a compound early in the drug development process is critical to avoid late-stage failures. Computational toxicology models use a compound's structure to predict its potential for various types of toxicity, such as carcinogenicity, mutagenicity, and hepatotoxicity.
For N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, broad profiling for off-target liabilities was conducted to ensure its selectivity and reduce the risk of unforeseen side effects. nih.gov In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a common practice for new chemical entities. researchgate.net These computational tools can screen for potential issues, such as inhibition of hERG channels (which can lead to cardiotoxicity) or other adverse outcomes, guiding the design of safer drug candidates. researchgate.net
Pre Clinical Pharmacological and Adme Studies of 6 Pyridin 4 Yl Benzo D Thiazol 2 Amine Derivatives
In Vitro and In Vivo Pharmacokinetics (PK) Evaluation in Pre-clinical Animal Models (e.g., Bioavailability, Tissue Distribution, Clearance)
The pharmacokinetic properties of 2-aminobenzothiazole (B30445) derivatives, a class to which 6-(Pyridin-4-yl)benzo[d]thiazol-2-amine belongs, have been assessed in preclinical models to understand their absorption, distribution, metabolism, and excretion (ADME) profiles.
One study focused on 2-aminothiazoles with antiprion activity in mice, which share structural similarities with the benzothiazole (B30560) core. These compounds demonstrated high concentrations in the brain following oral administration. The absolute bioavailability for these derivatives ranged from 27-40% researchgate.net.
In a study of a novel benzothiazole analogue, 16f, designed as a potent D₄ receptor partial agonist, the compound was found to have excellent brain penetration in rats, with an AUC (Area Under the Curve) ratio of brain to plasma greater than 3. This indicates significant distribution to the central nervous system nih.gov.
For another 2-aminobenzothiazole derivative, compound 112, which was developed as a potential anticancer agent, pharmacokinetic studies in mice revealed a maximum plasma concentration (Cmax) of 673 µg/L and an oral bioavailability (F) of 25% nih.gov.
A derivative, N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, was evaluated for its permeability using a parallel artificial membrane permeability assay (PAMPA) to predict its passive intestinal absorption mdpi.comnih.gov.
Table 1: In Vivo Pharmacokinetic Parameters of 2-Aminobenzothiazole Derivatives in Animal Models
| Compound/Derivative Class | Animal Model | Key Findings | Reference(s) |
|---|---|---|---|
| 2-Aminothiazoles | Mice | Oral bioavailability: 27-40%; High brain concentrations | researchgate.net |
| Benzothiazole analogue 16f | Rats | Excellent brain penetration (AUCbrain/plasma > 3) | nih.gov |
Assessment of Metabolic Stability and Identification of Metabolites in Pre-clinical Biological Systems
The metabolic stability of this compound derivatives is a critical factor in determining their half-life and duration of action in the body. In vitro studies using liver microsomes are standard for these assessments.
A probe compound, N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, was assessed for its stability in hepatocyte microsomes and plasma, which is crucial for determining its metabolic fate. mdpi.comnih.gov The stability of this derivative in these biological matrices provides an indication of its susceptibility to first-pass metabolism and systemic clearance mdpi.comnih.gov.
For a series of 6-substituted-2-aminobenzothiazoles, their interaction with cytochrome P-450, the primary enzyme system for drug metabolism, was investigated in rat liver microsomes. The study found that these derivatives could inhibit microsomal oxidation, suggesting they are substrates and/or inhibitors of these enzymes. The 6-propoxy and 6-butoxy derivatives were identified as type I ligands with a high affinity for ferric cytochrome P-450 nih.gov.
In a study of 2-aminothiazoles with antiprion activity, the stability in liver microsomes ranged from 30 to over 60 minutes. The investigation also identified ring-hydroxylated metabolites in the microsomal incubations, indicating that oxidation is a key metabolic pathway researchgate.net.
A novel benzothiazole analogue, 16f, was found to be metabolically stable in both rat and human liver microsomes, suggesting a favorable metabolic profile for translation to clinical studies nih.gov. Another 2-aminobenzothiazole derivative, compound 112, also demonstrated good stability in mouse liver microsomes nih.gov.
Table 2: In Vitro Metabolic Stability of 2-Aminobenzothiazole Derivatives
| Compound/Derivative | Biological System | Key Findings | Reference(s) |
|---|---|---|---|
| N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide | Hepatocyte microsomes and plasma | Assessed for stability | mdpi.comnih.gov |
| 6-Substituted-2-aminobenzothiazoles | Rat liver microsomes | Acted as competitive inhibitors of cytochrome P-450 | nih.gov |
| 2-Aminothiazoles | Liver microsomes | Stability ranged from 30 to >60 minutes; identified ring-hydroxylated metabolites | researchgate.net |
| Benzothiazole analogue 16f | Rat and human liver microsomes | Metabolically stable | nih.gov |
Pharmacodynamic (PD) Biomarkers and Efficacy Evaluation in Pre-clinical Disease Models
The therapeutic potential of this compound derivatives has been explored in various preclinical disease models, with a significant focus on oncology and neurology.
In the field of oncology, a 2-aminobenzothiazole derivative, compound 41, was shown to suppress tumor cell proliferation and reduce tumor burden in in vivo models. The mechanism of action was linked to the induction of G2/M cell cycle arrest in leukemia and breast cancer cell lines. This was associated with an increase in reactive oxygen species (ROS) and DNA double-strand breaks, as well as the upregulation of CyclinB1, a G2/M phase-specific marker nih.gov. Another 2-aminobenzothiazole derivative, compound 23, demonstrated excellent antiproliferative activity against several cancer cell lines and was able to inhibit the formation of intersegmental vessels in a transgenic zebrafish model, indicating anti-angiogenic properties nih.gov. Furthermore, a series of 2-aminobenzothiazole derivatives were evaluated for their anticancer activity, with some showing potent inhibition of various human cancer cell lines, including those of the colon, breast, and lung nih.gov.
In a preclinical model of epilepsy, a 6-nitrobenzo[d]thiazol-2-amine derivative (N3) was investigated in a zebrafish larvae model. The study found that N3 has significant therapeutic potential by reducing oxidative stress, inflammation, and neurodegeneration nih.gov.
For the treatment of type 2 diabetes, two 2-aminobenzothiazole derivatives, 3b and 4y, were evaluated in a rat model. After four weeks of oral administration, both compounds were able to reduce blood glucose levels and improve the lipid profile, suggesting their potential as antidiabetic agents mdpi.comresearchgate.net.
A novel series of benzothiazole analogues were synthesized and evaluated for their potential to treat cocaine use disorder. One of the lead compounds, 16f, a potent D₄ receptor partial agonist, dose-dependently decreased intravenous cocaine self-administration in rats, supporting the further development of this class of compounds for substance use disorders nih.gov.
Table 3: Preclinical Efficacy of this compound Derivatives
| Derivative Class | Disease Model | Key Efficacy Findings | Reference(s) |
|---|---|---|---|
| 2-Aminobenzothiazole derivative (Compound 41) | Leukemia and breast cancer | Suppressed tumor proliferation, reduced tumor burden, induced G2/M cell cycle arrest | nih.gov |
| 2-Aminobenzothiazole derivative (Compound 23) | Cancer cell lines and zebrafish | Antiproliferative and anti-angiogenic activity | nih.gov |
| 6-Nitrobenzo[d]thiazol-2-amine derivative (N3) | Zebrafish model of epilepsy | Reduced oxidative stress, inflammation, and neurodegeneration | nih.gov |
| 2-Aminobenzothiazole derivatives (3b and 4y) | Rat model of type 2 diabetes | Reduced blood glucose and improved lipid profile | mdpi.comresearchgate.net |
Future Research Directions and Challenges for 6 Pyridin 4 Yl Benzo D Thiazol 2 Amine Chemistry
Design and Synthesis of Advanced Analogs with Enhanced Potency, Selectivity, and Desirable Pharmacological Profiles
The future of 6-(Pyridin-4-yl)benzo[d]thiazol-2-amine in drug discovery hinges on the rational design and synthesis of next-generation analogs. Structure-activity relationship (SAR) studies are fundamental to guide the optimization of this lead compound. wjahr.com The initial discovery of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide as an inhibitor of K1 capsule formation in uropathogenic Escherichia coli (UPEC) with an IC₅₀ value of 1.04 µM provides a solid foundation. nih.govnih.gov
Future synthetic strategies should focus on systematic modifications at several key positions of the molecule:
The 2-amino group: The 2-aminobenzothiazole (B30445) moiety is a versatile handle for chemical modification and is crucial for biological activity, often participating in hydrogen bonding with target proteins. nih.govmdpi.com Exploring a range of substituted amines, amides, ureas, and other functional groups at this position could significantly impact potency and target engagement. mdpi.com
The Benzothiazole (B30560) Ring: Substitutions on the benzene (B151609) portion of the benzothiazole core can modulate the molecule's electronic properties, lipophilicity, and metabolic stability. derpharmachemica.comwjahr.com The introduction of small electron-withdrawing or electron-donating groups, such as halogens or methoxy (B1213986) groups, at available positions (e.g., C4, C5, C7) has been shown to influence the pharmacological profile of other benzothiazole derivatives. derpharmachemica.comnih.gov For instance, studies on other benzothiazoles have shown that chloro substitution can enhance activity against certain cancer cell lines. derpharmachemica.com
The Pyridine (B92270) Ring: The pyridin-4-yl moiety is a key feature. Modifications to this ring, such as introducing substituents or altering the nitrogen's position (e.g., to pyridin-2-yl or pyridin-3-yl), could fine-tune the molecule's binding affinity and pharmacokinetic properties. acs.orgacs.org
Synthetic methodologies, such as the reaction of substituted 2-aminothiophenols with benzaldehydes or the cyclization of aminobenzoates with potassium thiocyanate (B1210189), provide established routes to the core benzothiazole structure, which can then be further functionalized. derpharmachemica.comacs.org The development of novel, efficient synthetic pathways to create a diverse library of analogs is a critical step in identifying candidates with superior potency, enhanced selectivity against bacterial versus mammalian cells, and favorable drug-like properties. acs.orgacs.org
Elucidation of Novel Molecular Mechanisms of Action for Unidentified Biological Activities
While the inhibitory effect on bacterial capsule formation is a known activity for a close analog, the full mechanistic scope of this compound is likely broader. nih.gov A crucial future direction is to deconvolute its precise molecular mechanism and identify other potential cellular targets. The benzothiazole scaffold is known to interact with a wide array of biological targets. nih.govmdpi.com
Future research should investigate whether this compound or its advanced analogs can inhibit other key cellular processes. Potential targets, based on the activities of other benzothiazole derivatives, include:
Bacterial Enzymes: Beyond capsule synthesis, many benzothiazoles exhibit antibacterial effects by inhibiting essential enzymes like DNA gyrase B, which is a validated target in pathogens like E. coli and Acinetobacter baumannii. acs.orgnih.govnih.gov
Kinases: Numerous benzothiazole compounds are potent kinase inhibitors, targeting pathways crucial for cancer cell proliferation and survival, such as EGFR, VEGFR, and PI3K. mdpi.comjchemrev.commdpi.com Investigating the effect of this compound on various human and microbial kinases could uncover novel therapeutic applications. nih.gov
Carbonic Anhydrases: Certain benzothiazole derivatives are effective inhibitors of carbonic anhydrases, enzymes involved in pH regulation and linked to tumorigenesis, particularly in hypoxic cancers. nih.govnih.gov
Elucidating these mechanisms will require a combination of biochemical assays, genetic screening, and computational docking studies to identify direct binding partners and understand the structural basis of inhibition. acs.orgnih.gov This knowledge is vital for optimizing selectivity and predicting potential off-target effects.
Exploration of New Therapeutic Areas and Unaddressed Biological Targets for Benzothiazole-based Compounds
Given the vast therapeutic potential of the benzothiazole class, research should not be limited to its antibacterial applications. jchemrev.compcbiochemres.com The structural features of this compound warrant its evaluation in a broader range of disease contexts.
Key therapeutic areas for future exploration include:
Oncology: This is the most extensively researched area for benzothiazoles. nih.govijprajournal.comtandfonline.com Derivatives have shown efficacy against a wide range of cancers, including breast, lung, colon, and leukemia. nih.govijprajournal.com Analogs of the target compound should be screened against diverse cancer cell lines, especially those from hypoxic tumors where certain benzothiazoles are particularly effective. nih.gov
Neurodegenerative Diseases: Riluzole, a 2-aminobenzothiazole derivative, is an approved drug for amyotrophic lateral sclerosis (ALS), highlighting the potential of this scaffold to modulate glutamate (B1630785) neurotransmission and provide neuroprotection. derpharmachemica.commdpi.commdpi.com
Inflammatory Disorders: Benzothiazoles have demonstrated anti-inflammatory properties, suggesting their potential use in treating chronic inflammatory diseases. nih.govjchemrev.com
Other Infectious Diseases: The benzothiazole core is found in compounds with activity against viruses (including HIV), fungi, and parasites like Leishmania and the causative agents of malaria. jchemrev.comjchemrev.comnih.gov
The structural versatility of the benzothiazole scaffold allows for the design of compounds with high target specificity, which can lead to enhanced therapeutic efficacy and reduced side effects. jchemrev.com
Development of Advanced Delivery Systems in Pre-clinical Contexts
A significant hurdle for many heterocyclic drug candidates, including benzothiazoles, is poor bioavailability, often stemming from low aqueous solubility. wjahr.commdpi.com Even highly potent compounds are therapeutically useless if they cannot reach their target in sufficient concentrations.
Future research must therefore focus on developing advanced delivery systems in preclinical models. Potential strategies include:
Nanoparticle Formulations: Encapsulating the compound in nanoparticles can improve solubility, protect it from premature metabolism, and potentially enable targeted delivery to specific tissues, such as tumors or sites of infection.
Prodrug Approaches: Designing prodrugs that are converted to the active benzothiazole derivative in vivo can overcome solubility and permeability issues.
Solubilizing Excipients: Investigating various pharmaceutical excipients and formulation techniques to create stable, soluble preparations for preclinical evaluation.
Predictive in silico tools and early in vitro ADMET (absorption, distribution, metabolism, excretion, and toxicity) screening are essential to identify potential liabilities early in the drug discovery process and guide the development of effective delivery solutions. nih.gov
Q & A
Q. Which in vitro assays are most reliable for evaluating bioactivity?
- Antimicrobial : Broth microdilution (MIC determination) per CLSI guidelines . Anticancer : MTT assay for IC₅₀ profiling in cell lines (e.g., HeLa, A549) . Enzyme inhibition : Fluorescence-based assays (e.g., β-lactamase inhibition) with positive controls (e.g., clavulanic acid) .
Q. How can reaction yields be improved for large-scale synthesis?
- Optimize solvent polarity (e.g., switch from THF to DMF for better solubility) and use catalysts like RuCl₃/NaIO₄ for oxidation steps . Microwave-assisted synthesis reduces reaction times from hours to minutes .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing SAR data?
- Use multivariate analysis (e.g., PCA) to identify dominant structural features driving activity. Report p-values (<0.05) and confidence intervals for dose-response curves . For contradictory results (e.g., variable IC₅₀ across studies), validate using orthogonal assays (e.g., flow cytometry vs. MTT) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
